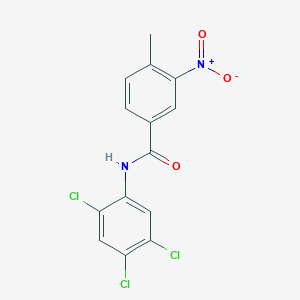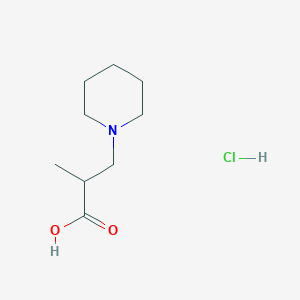![molecular formula C23H16Cl2N4O2 B6107485 5-[(2-chlorobenzoyl)amino]-N-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6107485.png)
5-[(2-chlorobenzoyl)amino]-N-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-chlorobenzoyl)amino]-N-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, commonly known as CCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCPA belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of CCPA involves the modulation of various signaling pathways in cells. CCPA has been found to activate protein kinase C, which in turn activates various downstream signaling pathways. CCPA has also been found to modulate adenosine receptors, which play a role in the regulation of various physiological processes.
Biochemical and Physiological Effects:
CCPA has been found to exhibit various biochemical and physiological effects. It has been found to regulate calcium channels, which play a role in the regulation of various physiological processes, including muscle contraction and neurotransmitter release. CCPA has also been found to modulate adenosine receptors, which play a role in the regulation of various physiological processes, including blood flow and immune function.
実験室実験の利点と制限
CCPA has several advantages for lab experiments. It has been found to exhibit potent and selective activity, making it a useful tool for studying various signaling pathways in cells. CCPA is also relatively easy to synthesize, making it readily available for use in lab experiments. However, CCPA has limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of CCPA. One potential direction is the development of CCPA derivatives with improved potency and selectivity. Another potential direction is the investigation of the potential therapeutic applications of CCPA in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of CCPA and its potential side effects.
Conclusion:
In conclusion, CCPA is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits various biochemical and physiological effects and has potential applications in the treatment of various diseases. CCPA has advantages for lab experiments, including its potent and selective activity and ease of synthesis, but also has limitations, including its potential toxicity. There are several future directions for the study of CCPA, including the development of derivatives with improved potency and selectivity and investigation of its potential therapeutic applications.
合成法
CCPA can be synthesized using a multistep process involving the reaction of 2-chlorobenzoyl chloride with 3-chloroaniline, followed by the reaction of the resulting intermediate with phenylhydrazine and 4-carboxybenzaldehyde. The final product is obtained after purification using column chromatography.
科学的研究の応用
CCPA has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including the regulation of calcium channels, modulation of adenosine receptors, and activation of protein kinase C. CCPA has also been found to have potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
特性
IUPAC Name |
5-[(2-chlorobenzoyl)amino]-N-(3-chlorophenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N4O2/c24-15-7-6-8-16(13-15)27-23(31)19-14-26-29(17-9-2-1-3-10-17)21(19)28-22(30)18-11-4-5-12-20(18)25/h1-14H,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRQGCUOXUKLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6107408.png)

![N-(2,4-dichlorophenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6107427.png)
![{3-(3-chlorobenzyl)-1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6107436.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethylbenzenesulfonohydrazide](/img/structure/B6107440.png)
![2-amino-7-[4-(2-thienyl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107445.png)
![(3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6107451.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B6107469.png)
![N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B6107470.png)
![ethyl N-methyl-N-({1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinyl}carbonyl)glycinate](/img/structure/B6107490.png)
![7-(cyclopropylmethyl)-2-(4-methoxy-2,3-dimethylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107492.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B6107497.png)